molecular formula C24H28N2O4S B2528311 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866848-36-4

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2528311
CAS No.: 866848-36-4
M. Wt: 440.56
InChI Key: JVQIEQBJTFMXLO-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable quinoline derivative with an azepane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is unique due to the presence of the azepane ring and the specific substitution pattern on the quinoline nucleus.

Biological Activity

The compound 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 430.56 g/mol. The structure features an azepane ring, methoxy groups, and a sulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity: Quinoline derivatives have demonstrated antimicrobial properties against a range of pathogens, potentially through interference with bacterial DNA synthesis or enzyme function.

In Vitro Studies

Research has indicated that derivatives of quinoline compounds exhibit significant activity against specific targets. For instance:

CompoundTarget EnzymeIC50 (μM)Reference
5aAChE0.033
5cAChE0.096
6aAChE0.177

These studies suggest that modifications in the quinoline structure can lead to enhanced inhibitory effects on AChE, which is crucial for developing treatments for Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Research:
    A series of quinoline derivatives were synthesized and evaluated for their potential as AChE inhibitors. The most active compounds showed IC50 values in the low micromolar range, indicating promising therapeutic potential for cognitive disorders .
  • Antimicrobial Activity:
    Quinoline derivatives have been tested against various bacterial strains. The presence of the azepane ring was found to enhance the antimicrobial efficacy compared to other structural analogs .

Properties

IUPAC Name

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-17-8-10-18(11-9-17)31(27,28)23-16-25-20-15-22(30-3)21(29-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQIEQBJTFMXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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